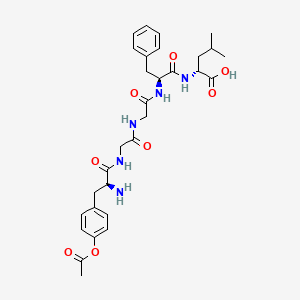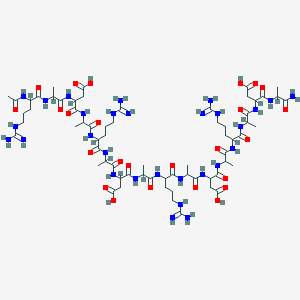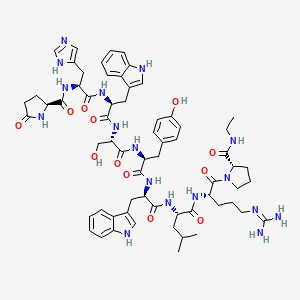
N-terminally acetylated Leu-enkephalin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-terminally acetylated Leu-enkephalin is the N-terminally acetylated form of Leu-enkephalin. Leu-enkephalin is a five amino acid endogenous peptide that acts as an agonist at opioid receptors.
Applications De Recherche Scientifique
Enhanced Proteolytic Stability
N-terminally acetylated Leu-enkephalin shows a significant increase in proteolytic stability, as evidenced by its resistance to hydrolysis by aminopeptidase M. Studies using high-performance liquid chromatography and mass spectrometry reveal that less than 10% of acetylated Leu-enkephalin is hydrolyzed after 30 minutes, and only a maximum of 54% is hydrolyzed after 8 hours, highlighting its enhanced stability compared to non-acetylated forms (Jayawardene & Dass, 1999).
Neurotransmission and Pain Modulation
Leu-enkephalin plays a role as an opioid peptide modulating nociception in the spinal cord. Its role in both pre- and postsynaptic interactions has been explored. Ultrastructural localization studies in the monkey dorsal horn suggest that neurons containing Leu-enkephalin may modulate nociception directly by synapsing with spinothalamic tract cells and interacting with primary afferent terminals (Aronin et al., 1981).
Structural Studies and Opiate Receptor Affinity
Research has focused on understanding the structural behavior of Leu-enkephalin and its interaction with opiate receptors. NMR studies have contributed to understanding the conformational behavior of Leu-enkephalin, which is crucial for its interaction with receptors. These studies aid in understanding the structure-activity relationship of this peptide (Garbay‐Jaureguiberry et al., 1977).
Role in Oxidative Processes
Enkephalins, including Leu-enkephalin, interact with reactive oxygen species. This interaction leads to the formation of opiomelanin pigments, suggesting a possible route for opiomelanin synthesis without enzyme intervention. This highlights an additional role of enkephalins in oxidative processes within the body (Fontana et al., 2001).
Drug Delivery and Stability Enhancement
Research into prodrugs of Leu-enkephalin, such as the synthesis of 4-imidazolidinone prodrugs, aims to enhance the stability and delivery of Leu-enkephalin. These prodrugs show promise in providing global stabilization against degradation at the blood-brain barrier and in plasma, potentially making them suitable for intravenous delivery to target areas like the brain (Bak et al., 1999).
Propriétés
Nom du produit |
N-terminally acetylated Leu-enkephalin |
|---|---|
Formule moléculaire |
C₃₀H₃₉N₅O₈ |
Poids moléculaire |
597.66 |
Séquence |
One Letter Code: Ac-LYGGLFDL-COOH |
Synonyme |
Ac-L-Tyr-Gly-Gly-L-Phe-D-Leu-COOH |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





